molecular formula C14H8N2O5 B8317845 1-Hydroxy-4-amino-5-nitroanthraquinone

1-Hydroxy-4-amino-5-nitroanthraquinone

Cat. No.: B8317845
M. Wt: 284.22 g/mol
InChI Key: LSXMQZYWXAOVJR-UHFFFAOYSA-N
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Description

1-Hydroxy-4-amino-5-nitroanthraquinone is a useful research compound. Its molecular formula is C14H8N2O5 and its molecular weight is 284.22 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C14H8N2O5

Molecular Weight

284.22 g/mol

IUPAC Name

4-amino-1-hydroxy-5-nitroanthracene-9,10-dione

InChI

InChI=1S/C14H8N2O5/c15-7-4-5-9(17)12-11(7)14(19)10-6(13(12)18)2-1-3-8(10)16(20)21/h1-5,17H,15H2

InChI Key

LSXMQZYWXAOVJR-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1)[N+](=O)[O-])C(=O)C3=C(C=CC(=C3C2=O)O)N

Origin of Product

United States

Synthesis routes and methods I

Procedure details

50 parts of crystalline boric acid are dissolved in 1,000 parts of 30% strength oleum. 100 parts of 1,8-dinitroanthraquinone (analysis: 97.6% of 1,8-DNA; 0.8% of 1,5-DNA) are then added at room temperature with stirring. 15 parts of pulverulent sulphur are then added in portions at a temperature of 50° C. in the course of 45 minutes. The reaction mixture is further stirred for 1 hour at 50° C., cooled down to room temperature and then diluted with cooling by means of 211 parts of 78% strength sulphuric acid and then with 525 parts of water. The precipitated reaction product is filtered off with suction and washed with 133 parts of 60% strength sulphuric acid and thereafter with warm water until neutral. 64.5 parts of 1-hydroxy-4-amino-5-nitroanthraquinone are obtained which after recrystallisation from N-methylpyrrolidone melts at 270° C.
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Synthesis routes and methods II

Procedure details

100 parts of 1,8-dinitroanthraquinone are added to a reaction mixture prepared from 1,000 parts of 20% strength oleum and 25 parts of boric acid. 15 parts of sulphur are then added at room temperature in the course of 25 minutes, and the reaction mixture is warmed to 60° C. and maintained at this temperature with stirring for 4 hours. After cooling down, the reaction product is precipitated out by the dropwise addition of 158 parts of 78% strength sulphuric acid and 500 parts of water, in each case with cooling, and isolated as indicated in Example 1. 61.6 parts of 1-hydroxy-4-amino-5-nitroanthraquinone are obtained.
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